tert-Butyl 1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties. The tert-butyl group attached to the benzimidazole ring enhances its stability and solubility, making it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
Tert-Butyl 1H-benzo[d]imidazole-1-carboxylate is a chemical compound that is primarily used as a pharmaceutical intermediate Benzo[d]imidazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzo[d]imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Benzo[d]imidazole derivatives have been implicated in a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (21826 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Benzo[d]imidazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Like other chemical compounds, its stability and activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of benzimidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide (TBHP), mild conditions.
Reduction: Sodium borohydride (NaBH4), room temperature.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: tert-Butyl 1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and functional materials .
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is investigated for its role in inhibiting specific enzymes and pathways involved in disease processes .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science .
Comparison with Similar Compounds
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
Uniqueness: tert-Butyl 1H-benzo[d]imidazole-1-carboxylate is unique due to its specific tert-butyl group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic properties further distinguish it from other benzimidazole derivatives .
Properties
IUPAC Name |
tert-butyl benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROWJIMGVQLMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560898 | |
Record name | tert-Butyl 1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127119-07-7 | |
Record name | tert-Butyl 1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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